西托印度苷 II

描述

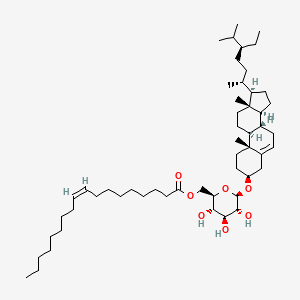

Sitoindoside II is a naturally occurring acyl steryl glycoside found in plants such as Musa paradisiaca (banana) and Cichorium intybus (chicory) . It is a fatty acid ester of steroidal glucopyranoside, specifically 6-O-oleoyl-sitosteryl-β-D-glucose . This compound is known for its diverse biological activities and potential therapeutic applications.

科学研究应用

Chemistry: Used as a model compound for studying glycosylation reactions and steryl glycoside synthesis.

Biology: Investigated for its role in plant metabolism and stress responses.

Medicine: Exhibits anti-inflammatory, antioxidant, and antidiabetic properties.

Industry: Utilized in the development of nutraceuticals and functional foods due to its health benefits.

作用机制

Target of Action

Sitoindoside II is a glycowithanolide obtained from Withania somnífera Dunal . It is a withanolide containing a glucose molecule at carbon 27 The primary targets of Sitoindoside II are not explicitly mentioned in the available literature

Mode of Action

It is known that withanolides, the class of compounds to which sitoindoside ii belongs, have diverse biological activities, including anti-inflammatory, anti-cancer, adaptogenic, and antioxidant effects . The specific interactions of Sitoindoside II with its targets and the resulting changes are areas of ongoing research.

Biochemical Pathways

Withanolides, the class of compounds to which sitoindoside ii belongs, are known to interact with multiple biochemical pathways due to their diverse biological activities

Result of Action

Withanolides, the class of compounds to which sitoindoside ii belongs, are known to have diverse biological activities, including anti-inflammatory, anti-cancer, adaptogenic, and antioxidant effects

生化分析

Biochemical Properties

It interacts with several enzymes and proteins, including glucosidases and esterases, which facilitate its hydrolysis and subsequent release of active sterol and fatty acid components . These interactions are crucial for its bioavailability and therapeutic efficacy.

Cellular Effects

Sitoindoside II influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of key signaling molecules such as NF-κB and MAPKs, leading to altered gene expression profiles that promote anti-inflammatory and antioxidant responses . Additionally, Sitoindoside II affects cellular metabolism by enhancing mitochondrial function and reducing oxidative stress .

Molecular Mechanism

At the molecular level, Sitoindoside II exerts its effects through specific binding interactions with biomolecules. It binds to glucosidase enzymes, inhibiting their activity and preventing the breakdown of glucose conjugates . This inhibition leads to increased levels of glucose conjugates, which can modulate various cellular pathways. Furthermore, Sitoindoside II has been shown to activate peroxisome proliferator-activated receptors (PPARs), which play a role in regulating lipid metabolism and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sitoindoside II have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to high temperatures or prolonged light exposure . Long-term studies have shown that Sitoindoside II maintains its bioactivity in vitro and in vivo, with sustained anti-inflammatory and antioxidant effects observed over extended periods .

Dosage Effects in Animal Models

The effects of Sitoindoside II vary with different dosages in animal models. At low doses, it exhibits adaptogenic and immunomodulatory effects, enhancing the body’s resistance to stress and improving immune function . At high doses, Sitoindoside II can exhibit toxic effects, including hepatotoxicity and gastrointestinal disturbances . These findings highlight the importance of dose optimization for therapeutic applications.

Metabolic Pathways

Sitoindoside II is involved in several metabolic pathways, including lipid metabolism and glucose homeostasis. It interacts with enzymes such as lipases and glucosidases, influencing the breakdown and utilization of lipids and glucose . Additionally, Sitoindoside II has been shown to modulate the activity of key metabolic regulators, such as AMP-activated protein kinase (AMPK), which plays a role in maintaining energy balance .

Transport and Distribution

Within cells and tissues, Sitoindoside II is transported and distributed through interactions with specific transporters and binding proteins. It is known to bind to serum albumin, facilitating its transport in the bloodstream and enhancing its bioavailability . Additionally, Sitoindoside II can accumulate in lipid-rich tissues, such as adipose tissue and the liver, where it exerts its metabolic effects .

Subcellular Localization

Sitoindoside II is localized within various subcellular compartments, including the endoplasmic reticulum (ER) and mitochondria. Its localization is mediated by specific targeting signals and post-translational modifications that direct it to these organelles . Within the ER, Sitoindoside II modulates protein folding and lipid metabolism, while in the mitochondria, it enhances mitochondrial function and reduces oxidative stress .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Sitoindoside II involves the esterification of sitosterol with oleic acid, followed by glycosylation with glucose. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions .

Industrial Production Methods: Industrial production of Sitoindoside II can be achieved through extraction from natural sources like banana and chicory plants. The process involves solvent extraction, followed by chromatographic purification to isolate the compound in its pure form .

Types of Reactions:

Oxidation: Sitoindoside II can undergo oxidation reactions, particularly at the oleoyl moiety, leading to the formation of epoxides or hydroxylated derivatives.

Reduction: The compound can be reduced to form saturated derivatives by hydrogenation of the oleoyl group.

Substitution: Glycosidic bonds in Sitoindoside II can be hydrolyzed under acidic or enzymatic conditions to yield sitosterol and glucose.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or osmium tetroxide under mild conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Acidic conditions using hydrochloric acid or enzymatic hydrolysis with glycosidases.

Major Products Formed:

Oxidation: Epoxides, hydroxylated derivatives.

Reduction: Saturated steryl glycosides.

Substitution: Sitosterol and glucose.

相似化合物的比较

Sitoindoside I: 6-O-palmitoyl-sitosteryl-β-D-glucose.

Sitoindoside III: 6-O-linoleoyl-sitosteryl-β-D-glucose.

Sitoindoside IV: 6-O-stearoyl-sitosteryl-β-D-glucose.

属性

IUPAC Name |

[(2R,3S,4S,5R,6R)-6-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H92O7/c1-8-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-47(54)58-36-46-48(55)49(56)50(57)51(60-46)59-41-31-33-52(6)40(35-41)27-28-42-44-30-29-43(53(44,7)34-32-45(42)52)38(5)25-26-39(9-2)37(3)4/h16-17,27,37-39,41-46,48-51,55-57H,8-15,18-26,28-36H2,1-7H3/b17-16-/t38-,39+,41+,42+,43-,44+,45+,46-,48-,49+,50-,51-,52+,53-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEEONOMPSMYAQO-JXJRCNQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCC(CC)C(C)C)C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@]5([C@H]([C@@H]4CC=C3C2)CC[C@@H]5[C@H](C)CC[C@H](CC)C(C)C)C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H92O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

841.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53657-29-7 | |

| Record name | Sitoindoside II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053657297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Sitoindoside II and where is it found?

A1: Sitoindoside II is a naturally occurring steroidal glycoside. [, , ] It is commonly found in various plants, including Cichorium intybus (chicory), Munronia delavayi, and Aglaia argentea. [, , ] Chemically, it is a derivative of β-sitosterol, a plant sterol, with a glucose molecule attached to it.

Q2: What are the known biological activities of Sitoindoside II?

A2: Research suggests that Sitoindoside II possesses several biological activities. One notable activity is its ability to induce differentiation of human promyelocytic leukemia (HL-60) cells. This was observed at an ED50 value of 0.069 μM, indicating potential for cancer chemopreventive or chemotherapeutic applications. [] Additionally, it exhibited cytotoxic activity against P-388 murine leukemia cells with an IC50 value of >100 μg/mL. []

Q3: How does the structure of Sitoindoside II compare to other similar compounds and what is its molecular formula and weight?

A3: Sitoindoside II shares a structural similarity with other steroidal glycosides, particularly those derived from β-sitosterol. Its molecular formula is C35H60O6, and it has a molecular weight of 576.85 g/mol. [] These structural details are often crucial for understanding its interaction with biological targets and for developing new derivatives with potentially improved activity.

Q4: What analytical techniques are commonly employed for the characterization and identification of Sitoindoside II?

A4: The isolation and identification of Sitoindoside II typically involve chromatographic techniques such as column chromatography. [, , ] Its structure is then elucidated using spectroscopic methods, primarily nuclear magnetic resonance (NMR) spectroscopy (including 1D and 2D NMR) and mass spectrometry (MS). [, , ] These techniques provide detailed information about the compound's structure, including the connectivity of atoms and the presence of specific functional groups.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-6,10,14,18,22,26,30,34,38-nonaenyl] dihydrogen phosphate](/img/structure/B1238534.png)

![[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B1238539.png)

](/img/structure/B1238540.png)